2-fluoro-6-iodo-N-methylaniline hydrochloride

Catalog No.
S13978155
CAS No.
M.F
C7H8ClFIN
M. Wt
287.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-6-iodo-N-methylaniline hydrochloride

Product Name

2-fluoro-6-iodo-N-methylaniline hydrochloride

IUPAC Name

2-fluoro-6-iodo-N-methylaniline;hydrochloride

Molecular Formula

C7H8ClFIN

Molecular Weight

287.50 g/mol

InChI

InChI=1S/C7H7FIN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H

InChI Key

CRVMJRRLLZKUCC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1I)F.Cl

2-Fluoro-6-iodo-N-methylaniline hydrochloride is an organic compound characterized by the molecular formula C7_7H7_7FIN·HCl. This compound is a derivative of N-methylaniline, where the benzene ring has been substituted with fluorine and iodine atoms at the 2 and 6 positions, respectively. The presence of these halogen atoms significantly influences the compound's chemical properties and reactivity, making it a subject of interest in various fields of research and application.

  • Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the halogen atoms, which enhance the reactivity of the aromatic ring.
  • Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to various derivatives. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Coupling Reactions: This compound is often utilized in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds, which are essential in synthesizing more complex organic molecules .

The synthesis of 2-fluoro-6-iodo-N-methylaniline hydrochloride typically involves multi-step synthetic routes:

  • Nitration: A precursor compound undergoes nitration to introduce a nitro group onto the benzene ring.
  • Reduction: The nitro group is then reduced to an amine group, yielding a corresponding aniline derivative.
  • Halogenation: Finally, halogenation reactions introduce fluorine and iodine atoms at the desired positions on the aromatic ring.

These steps can be performed under controlled conditions to optimize yield and purity .

2-Fluoro-6-iodo-N-methylaniline hydrochloride finds applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its ability to participate in coupling reactions.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides based on its structural properties.
  • Material Science: Its unique chemical properties may allow for applications in creating novel materials or polymers .

Several compounds share structural similarities with 2-fluoro-6-iodo-N-methylaniline hydrochloride, including:

Compound NameStructure/CharacteristicsUnique Features
4-Fluoro-2-iodo-N-methylanilineFluorine at position 4 and iodine at position 2Different halogen positioning affects reactivity
2-Chloro-4-fluoro-N-methylanilineChlorine at position 2 and fluorine at position 4Chlorine's electron-withdrawing effect differs from iodine
3-Fluoro-5-bromo-N-methylanilineFluorine at position 3 and bromine at position 5Bromine's larger size may influence steric effects

Uniqueness

The uniqueness of 2-fluoro-6-iodo-N-methylaniline hydrochloride lies in its specific combination of halogens (fluorine and iodine) at positions that enhance its reactivity profile while potentially providing distinct biological activities compared to other similar compounds. The presence of both a methyl group and halogens allows for diverse functionalization possibilities, making it a versatile intermediate in organic synthesis .

The classical route to 2-fluoro-6-iodo-N-methylaniline hydrochloride involves sequential halogenation and amination reactions. A foundational method begins with 2-fluoroaniline as the starting material, subjected to iodination at the para position relative to the amino group. Electrophilic iodination using iodine monochloride in acetic acid achieves regioselective substitution, yielding 2-fluoro-6-iodoaniline with 68–72% efficiency. Subsequent N-methylation employs methyl iodide in the presence of potassium carbonate, followed by hydrochloride salt formation through gaseous hydrogen chloride saturation in diethyl ether.

An alternative pathway documented in patent literature utilizes ortho-fluoroiodobenzene as the precursor. Carboxyl group introduction via lithiation with n-butyllithium at −70°C, followed by dry ice quenching, produces 2-fluoro-6-iodobenzoic acid intermediates. Curtius rearrangement with diphenylphosphoryl azide (DPPA) generates isocyanate intermediates, which undergo hydrolysis to yield the target amine after Boc deprotection. This method demonstrates 70.5% yield in the carboxylation step and 55.3% in rearrangement, highlighting the trade-off between step count and cumulative efficiency.

Key challenges in traditional synthesis include:

  • Competing meta-iodination during electrophilic substitution
  • Over-alkylation risks during N-methylation
  • Acid-mediated decomposition of intermediates

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

286.93740 g/mol

Monoisotopic Mass

286.93740 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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